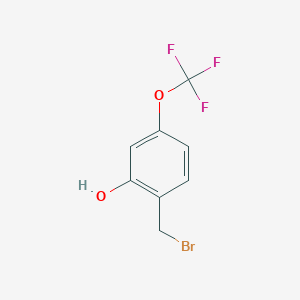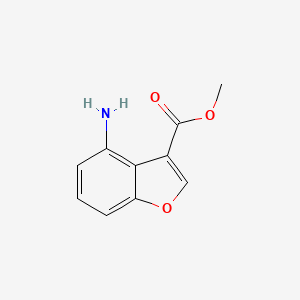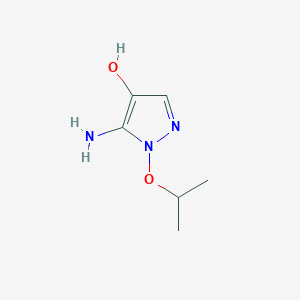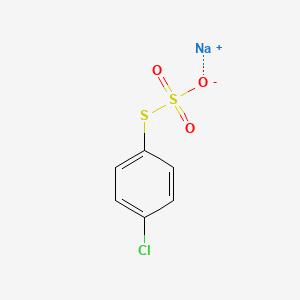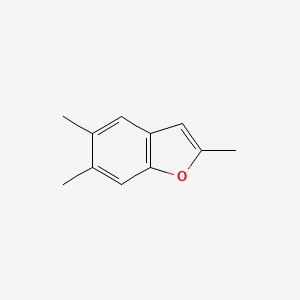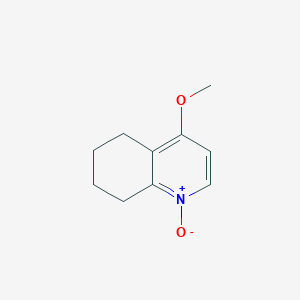
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is an organic compound with the molecular formula C({10})H({13})NO(_{2}) It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline This compound is characterized by the presence of a methoxy group at the 4-position and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyquinoline.
Hydrogenation: The 4-methoxyquinoline undergoes hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions to yield 4-methoxy-5,6,7,8-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors with Pd/C catalysts.
Continuous Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent tetrahydroquinoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 4-Methoxy-5,6,7,8-tetrahydroquinoline.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methoxy group can affect the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyquinoline: Lacks the tetrahydro and N-oxide features.
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy and N-oxide groups.
4-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the combination of its methoxy and N-oxide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-methoxy-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
SAPXNCRTTAKWPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCCCC2=[N+](C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


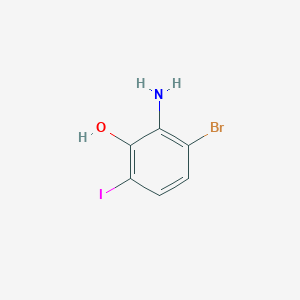
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
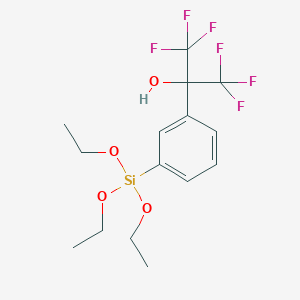


![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
